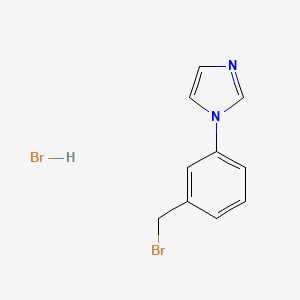![molecular formula C11H17NS B13077618 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, with a 2-methylpropyl substituent at the 7-position. Thienopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced thienopyridine derivatives
Substitution: Formation of substituted thienopyridine derivatives
Wissenschaftliche Forschungsanwendungen
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Glysobuzole: A sulfonamide derivative with antihyperglycemic activity, similar in structure due to the presence of a thiadiazole ring.
1H-Pyrrolo[3,2-c]pyridine Derivatives: Compounds with a pyridine ring fused to a pyrrole ring, known for their anticancer activities.
Uniqueness: 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring system and the presence of a 2-methylpropyl substituent, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H17NS |
|---|---|
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
7-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)7-10-11-9(3-5-12-10)4-6-13-11/h4,6,8,10,12H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
NQHZXRDCMWYVEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C2=C(CCN1)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



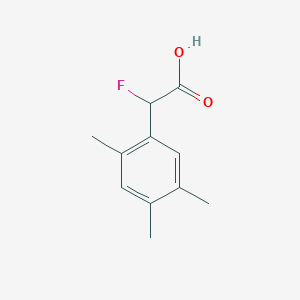
![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
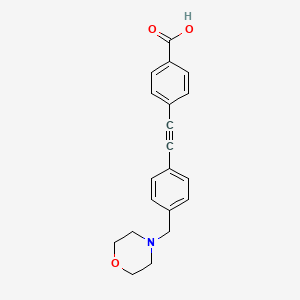

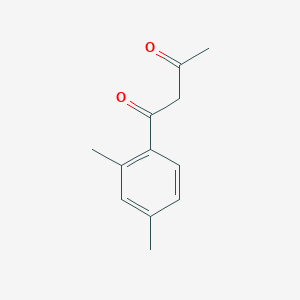
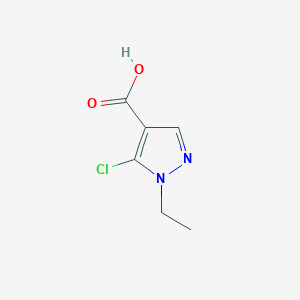

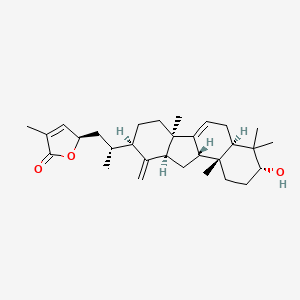
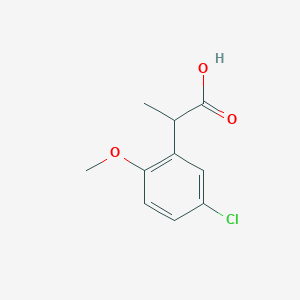
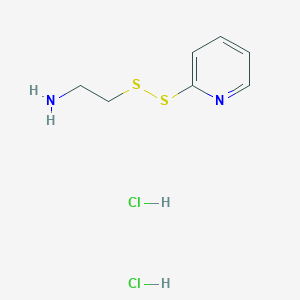
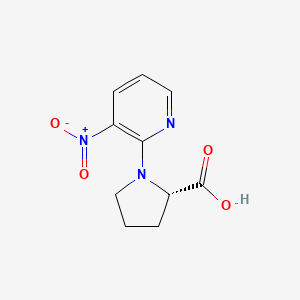
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
